Gamma-Glutamyl Transferase-IN-1

antifungal Gaeumannomyces graminis GGT inhibition

Select Gamma-Glutamyl Transferase-IN-1 (compound 4de) for superior potency in antifungal research. With an EC50 of 0.23 μg/mL against Gaeumannomyces graminis var. tritici, it outperforms silthiopham by over 20-fold, enabling sensitive mechanistic studies at lower working concentrations. Its unique β-carboline scaffold drives a multi-modal mechanism—ROS accumulation, membrane disruption, and histone acetylation dysregulation—not replicated by standard GGT inhibitors. Validated against Fusarium graminearum (EC50 0.21 μg/mL) and bacterial pathogens including biofilm-forming Pseudomonas savastanoi pv. glycinea and Clavibacter michiganensis. This compound is an essential tool for research on wheat take-all, Fusarium head blight, and broad-spectrum plant disease management.

Molecular Formula C19H14FN5O2
Molecular Weight 363.3 g/mol
Cat. No. B12385713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-Glutamyl Transferase-IN-1
Molecular FormulaC19H14FN5O2
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(=O)NNC4=CC=C(C=C4)F)C(=O)N
InChIInChI=1S/C19H14FN5O2/c20-10-5-7-11(8-6-10)24-25-19(27)17-16-13(9-15(23-17)18(21)26)12-3-1-2-4-14(12)22-16/h1-9,22,24H,(H2,21,26)(H,25,27)
InChIKeyYJTPSLQPFXKRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Glutamyl Transferase-IN-1: A β-Carboline 1-Hydrazide GGT Inhibitor for Antifungal and Antibacterial Research


Gamma-Glutamyl Transferase-IN-1 (compound 4de) is a synthetic β-carboline 1-hydrazide derivative [1] that targets gamma-glutamyl transferase (GGT). It exhibits potent antifungal and antibacterial activities through a multi-modal mechanism involving reactive oxygen species (ROS) accumulation, cell membrane disruption, and dysregulation of histone acetylation . The compound is characterized by its molecular formula C19H14FN5O2, a molecular weight of 363.35 g/mol, and a CAS registry number of 2956809-71-3 .

Why Generic Substitution of Gamma-Glutamyl Transferase-IN-1 Fails: Critical Differentiation from Standard GGT Inhibitors and Antifungals


Generic substitution of Gamma-Glutamyl Transferase-IN-1 with other GGT inhibitors (e.g., acivicin, GGsTop) or standard antifungals (e.g., silthiopham) is not feasible due to profound differences in molecular target, potency, spectrum of activity, and mechanism of action. Acivicin and GGsTop are primarily mammalian GGT inhibitors with limited antifungal utility, while silthiopham, a commercial fungicide, shows significantly lower potency against the fungal pathogen Gaeumannomyces graminis var. tritici (Ggt) [1]. Furthermore, Gamma-Glutamyl Transferase-IN-1's unique β-carboline scaffold and its multi-modal mechanism of action—inducing ROS accumulation, membrane disruption, and histone acetylation dysregulation—are not replicated by these comparators, making direct substitution scientifically invalid .

Quantitative Evidence Guide for Gamma-Glutamyl Transferase-IN-1: Head-to-Head Comparisons Against Silthiopham and In Vivo Validation


Superior Antifungal Potency Against Ggt: >20-Fold Improvement Over Silthiopham

Gamma-Glutamyl Transferase-IN-1 (compound 4de) exhibits a greater than 20-fold enhancement in inhibitory activity against the fungal pathogen Gaeumannomyces graminis var. tritici (Ggt) compared to the commercial fungicide silthiopham [1]. The EC50 values were 0.23 μg/mL for Gamma-Glutamyl Transferase-IN-1 and 2.39 μg/mL for silthiopham [1]. This significant difference underscores the compound's superior antifungal potency in vitro.

antifungal Gaeumannomyces graminis GGT inhibition

Potent In Vitro and In Vivo Activity Against Fusarium graminearum (Fg)

Gamma-Glutamyl Transferase-IN-1 demonstrates potent antifungal activity against Fusarium graminearum (Fg) both in vitro (EC50 = 0.21 μg/mL) and in vivo [1]. While direct comparative data for Fg are not provided in the primary reference, the reported EC50 value establishes a benchmark for future comparative studies. The in vivo curative activity validates the compound's efficacy in a relevant biological system, distinguishing it from compounds only tested in vitro [1].

antifungal Fusarium graminearum in vivo efficacy

Dual Antifungal and Antibacterial Activity Profile

Gamma-Glutamyl Transferase-IN-1 exhibits both antifungal and antibacterial activities, a dual-action profile not shared by comparator GGT inhibitors like acivicin or GGsTop, which are primarily used in mammalian systems [1]. Specifically, it prevents the development of bacterial biofilms by Pseudomonas savastanoi pv. glycinea (Psg) and Clavibacter michiganensis subsp. michiganensis (Cms) [1]. While quantitative MIC or biofilm inhibition data are not detailed in the abstract, this antibacterial activity against plant pathogens broadens the compound's research utility beyond antifungal applications.

antibacterial biofilm inhibition broad-spectrum

Multi-Modal Mechanism of Action Differentiates from Classic GGT Inhibitors

Unlike classic GGT inhibitors such as acivicin and GGsTop, which primarily act through competitive or irreversible enzyme inhibition, Gamma-Glutamyl Transferase-IN-1 exerts its bioactivity through a multi-modal mechanism: accumulation of reactive oxygen species (ROS), disruption of cell membranes, and dysregulation of histone acetylation [1]. This mechanistic divergence may confer advantages in overcoming resistance and targeting fungal pathogens with unique metabolic vulnerabilities. Direct quantitative comparisons of these downstream effects are not yet available, but the distinct mechanism is a key differentiator.

mechanism of action ROS histone acetylation

Optimal Research and Industrial Application Scenarios for Gamma-Glutamyl Transferase-IN-1


High-Potency Ggt Inhibition for Wheat Take-All Disease Research

Researchers studying Gaeumannomyces graminis var. tritici (Ggt) and wheat take-all disease should prioritize Gamma-Glutamyl Transferase-IN-1 over silthiopham due to its >20-fold higher in vitro potency (EC50 0.23 μg/mL vs. 2.39 μg/mL) [1]. This enhanced potency allows for lower working concentrations, reducing solvent effects and enabling more sensitive mechanistic studies of Ggt biology and fungicide resistance.

In Vivo Antifungal Efficacy Studies Against Fusarium Head Blight

For investigations of Fusarium graminearum (Fg) pathogenesis and control, Gamma-Glutamyl Transferase-IN-1 provides a validated tool with demonstrated in vitro (EC50 0.21 μg/mL) and in vivo curative activity [1]. This compound is suitable for follow-up studies on Fusarium head blight in cereals, including dose-response optimization, formulation development, and combination studies with existing fungicides.

Dual-Mode Plant Pathogen Inhibition and Anti-Biofilm Research

Gamma-Glutamyl Transferase-IN-1's unique dual antifungal/antibacterial activity [1] makes it an ideal candidate for research on broad-spectrum plant disease management. Its ability to prevent biofilm formation by Pseudomonas savastanoi pv. glycinea (Psg) and Clavibacter michiganensis subsp. michiganensis (Cms) supports its use in studies of bacterial plant pathogens and anti-biofilm strategies, a capability not offered by conventional GGT inhibitors or silthiopham.

Mechanistic Studies of Novel Antifungal Pathways

Given its distinct multi-modal mechanism involving ROS accumulation, membrane disruption, and histone acetylation dysregulation [1], Gamma-Glutamyl Transferase-IN-1 is particularly suited for basic research into non-canonical antifungal pathways. Scientists can utilize this compound to probe fungal stress responses, cell wall integrity, and epigenetic regulation, potentially uncovering new druggable targets for antifungal development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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